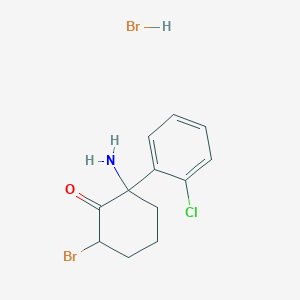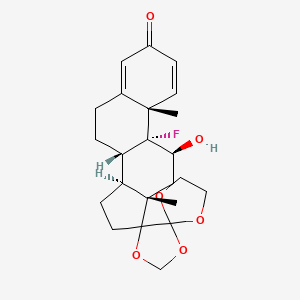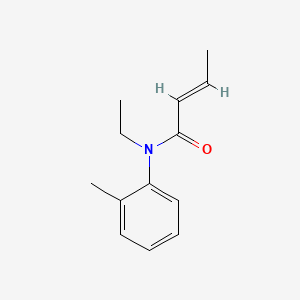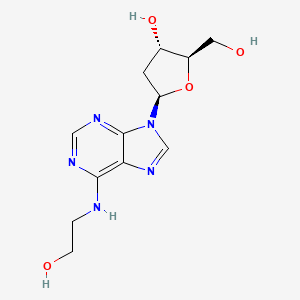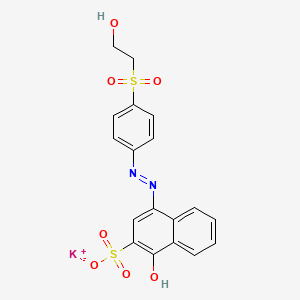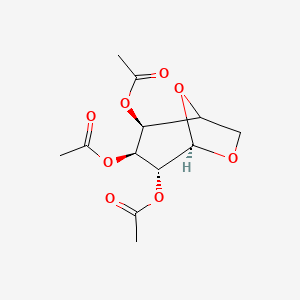
1,6-Anhydro-beta-D-galactopyranose triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,6-Anhydro-beta-D-galactopyranose derivatives involves various chemical reactions to form the anhydro ring and introduce acetyl groups. For instance, Bochkov and Kalinevitch (1974) demonstrated the synthesis of related compounds through reactions starting from acetylated derivatives of D-galactose, highlighting the chemical pathways to obtain anhydro forms with specific substituents (Bochkov & Kalinevitch, 1974).
Molecular Structure Analysis
Molecular structure analyses of 1,6-Anhydro-beta-D-galactopyranose derivatives, including triacetate forms, involve various techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the configurations, conformations, and stereochemistry of the molecules. For example, Weaver et al. (2006) provided insights into the crystal and molecular structure of a related galactopyranoside, showcasing the detailed geometry and molecular interactions within the crystalline state (Weaver, Zeller, & Norris, 2006).
Chemical Reactions and Properties
1,6-Anhydro-beta-D-galactopyranose triacetate undergoes various chemical reactions, illustrating its reactivity and the impact of its functional groups on its chemical behavior. Durette and Paulsen (1974) studied the rearrangement reactions of 1,6-Anhydro-beta-D-galactopyranose triacetates, highlighting the reactivity of these compounds under specific conditions (Durette & Paulsen, 1974).
Wissenschaftliche Forschungsanwendungen
Polysaccharides in Biomedical Applications
Polysaccharides, such as those derived from gum arabic, pectin, and other natural sources, have shown a wide range of biological effects and applications. For instance, gum arabic, a complex polysaccharide, has demonstrated antioxidant properties and potential therapeutic uses in protecting against hepatic, renal, and cardiac toxicities. It also has proabsorptive properties useful in treating diarrhea and has been studied for its dental remineralization and antimicrobial activities (Badreldin H. Ali, Amal Ziada, & Gerald Blunden, 2009). Similarly, pectins, with their complex heteropolysaccharide structure, have found applications in pharmaceutics, drug delivery, and tissue engineering due to their gelling, emulsifying, and biocompatible nature (Aqdas Noreen et al., 2017).
Antioxidative Properties and Liver Health
The flavonol glycoside Hyperoside has been explored for its antioxidative properties, specifically targeting liver diseases. It offers hepatoprotective, anti-inflammatory, and anticancer activities, suggesting that compounds with similar structural features may have potential in managing liver disorders through enhancing antioxidant responses (Eungyeong Jang, 2022).
Functionalization and Material Applications
The modification and functionalization of polysaccharides have led to diverse applications in industries such as food packaging, cosmetics, and biomedical fields. Guar gum, as an example, due to its thickening, emulsifying, and gelling properties, has been extensively researched for various applications, from hydraulic fracturing to drug delivery systems (Nandkishore Thombare et al., 2016).
Environmental Impact and Sweeteners
Research on sucralose, a chlorinated sucrose derivative, has focused on its environmental presence, fate, and potential effects. Though structurally different, the study of such compounds illuminates concerns and methodologies relevant to assessing the impact of chemical derivatives on the environment (K. Tollefsen, L. Nizzetto, & D. Huggett, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2S,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8?,9-,10-,11+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQMOSGYGQJOJ-SHWDNJPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OCC([C@@H]1OC(=O)C)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747040 |
Source


|
| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-beta-D-galactopyranose triacetate | |
CAS RN |
4132-24-5 |
Source


|
| Record name | (2S,3S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

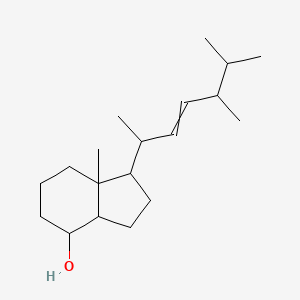
![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/no-structure.png)
